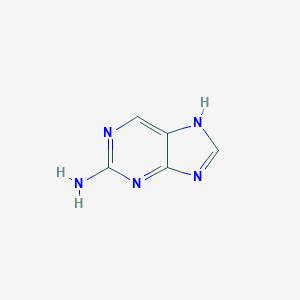

2-Aminopurine

描述

2-氨基嘌呤是腺嘌呤和鸟嘌呤的荧光类似物,它们是核酸的重要组成部分。由于其独特的荧光特性,该化合物广泛应用于生物化学和分子生物学研究。 它在研究 DNA 和 RNA 结构及其与各种酶和其他分子的相互作用方面特别有价值 .

准备方法

合成路线和反应条件: 2-氨基嘌呤的合成通常涉及对鸟嘌呤或腺嘌呤衍生物的转化。 一种常见的方法包括将氯汞-2-苯甲酰胺嘌呤与 2,3,5-三-O-苯甲酰基呋喃核糖基氯缩合,然后脱除羟基官能团 。 另一种方法涉及将 6-氯-2-氨基嘌呤核苷光化学还原为相应的 2-氨基嘌呤核苷 .

工业生产方法: 2-氨基嘌呤的工业生产可能涉及使用与上述类似的方法进行大规模合成,并针对产率和纯度进行优化。 在工业环境中,另一种方法是使用磷酰氯,然后环化生成 2-氨基嘌呤 .

化学反应分析

反应类型: 2-氨基嘌呤会发生多种化学反应,包括:

氧化: 与氧化剂反应会导致形成不同的氧化产物。

还原: 还原反应可以改变嘌呤环结构。

取代: 亲核取代反应可以将不同的官能团引入嘌呤环。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化锂铝。

取代试剂: 卤化剂、烷基化剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化会导致形成嘌呤-2,6-二酮衍生物,而取代反应可以将各种官能团引入嘌呤环 .

科学研究应用

Fluorescent Probing of DNA and RNA Structures

Fluorescent Properties

2AP exhibits fluorescence characteristics that are distinct from those of adenine, making it an invaluable tool for studying nucleic acid structures. Its fluorescence intensity is approximately one thousand times greater than that of adenine, which allows for sensitive detection of conformational changes in DNA and RNA molecules .

Applications in DNA Studies

- Conformational Probes : 2AP is extensively used as a fluorescent probe to monitor the conformation of DNA. Changes in its fluorescence can indicate structural alterations induced by enzyme interactions or other molecular perturbations .

- Quadruplex Structures : The compound has been employed to investigate G-quadruplexes, which are important in genomic stability and regulation. Its sensitivity to environmental conditions makes it suitable for probing loop structures within these quadruplexes .

Detection of Genetic Mutations

2AP-labeled DNA sequences have been utilized for the detection of genetic mutations and markers associated with diseases such as cancer. The intrinsic fluorescence change upon binding with specific aptamers enables the identification of target nucleic acids with high specificity and sensitivity .

Biosensor Development

Recent studies have demonstrated the potential of 2AP in the development of biosensors:

- Aptamer Selection : Using techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment), researchers have isolated aptamers that selectively bind to 2AP. These aptamers can be integrated into biosensors for real-time monitoring of nucleic acid interactions .

- Limit of Detection : The detection limit for 2AP using these biosensors has been established at approximately 32 nM, showcasing its potential for practical applications in clinical diagnostics .

Investigating DNA-Enzyme Interactions

2AP serves as a probe for studying enzyme-induced distortions in DNA structures. By analyzing fluorescence decay parameters, researchers can gain insights into the dynamics of DNA-enzyme interactions, including mechanisms like base flipping . This application is crucial for understanding how enzymes interact with their substrates at a molecular level.

Research on Antiviral Activity

Some studies have explored the antiviral properties of this compound derivatives. While the original compound exhibits moderate antiviral activity, its derivatives may offer enhanced efficacy against viral pathogens, highlighting another potential application in therapeutic development .

Case Studies and Research Findings

作用机制

2-氨基嘌呤主要通过掺入核酸发挥作用,在那里它可以作为诱变剂。它作为腺嘌呤类似物与胸腺嘧啶配对,作为鸟嘌呤类似物与胞嘧啶配对。这种掺入会导致点突变,特别是 A-T 到 G-C 的转换。 2-氨基嘌呤-胸腺嘧啶对内产生的诱变互变异构体导致了诱变压力 .

类似化合物:

腺嘌呤: DNA 和 RNA 中发现的天然嘌呤碱基。

鸟嘌呤: DNA 和 RNA 中发现的另一种天然嘌呤碱基。

2,6-二氨基嘌呤: 用于类似研究应用的合成类似物。

独特性: 2-氨基嘌呤因其强烈的荧光特性而独一无二,这使其成为研究核酸结构和相互作用的极佳探针。 与腺嘌呤和鸟嘌呤不同,2-氨基嘌呤的荧光对其局部环境高度敏感,从而为分子动力学提供了宝贵的见解 .

相似化合物的比较

Adenine: A natural purine base found in DNA and RNA.

Guanine: Another natural purine base found in DNA and RNA.

2,6-Diaminopurine: A synthetic analog used in similar research applications.

Uniqueness: 2-Aminopurine is unique due to its strong fluorescent properties, which make it an excellent probe for studying nucleic acid structures and interactions. Unlike adenine and guanine, this compound’s fluorescence is highly sensitive to its local environment, providing valuable insights into molecular dynamics .

生物活性

2-Aminopurine (2-AP) is a purine analog that exhibits significant biological activity, particularly in the context of DNA research and cellular processes. This compound has been extensively studied for its role as a fluorescent probe in DNA conformation studies, as well as its potential therapeutic applications in cancer and fibrotic diseases. This article provides a comprehensive overview of the biological activities associated with 2-AP, including its mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

2-AP is structurally similar to adenine, differing only by the presence of an amino group at the 2-position. This modification enhances its fluorescence properties, making it a valuable tool in biophysical studies. The compound can form Watson-Crick base pairs with thymidine and uracil, allowing it to be incorporated into nucleic acids without significantly altering their structure.

Fluorescent Properties and Applications

Fluorescence as a Probe

2-AP is widely utilized as a fluorescent probe to study DNA conformation and dynamics. Its fluorescence intensity is significantly higher than that of adenine, which allows researchers to detect subtle changes in DNA structure upon interactions with proteins or other molecules. The mechanism of interbase quenching of 2-AP fluorescence is crucial for understanding its behavior in various conformational states of DNA .

Table 1: Comparison of Fluorescent Properties

| Property | This compound | Adenine |

|---|---|---|

| Fluorescence Intensity | High | Low |

| Quantum Yield | Sensitive to environment | Less sensitive |

| Base Pairing | Thymidine, Uracil | Thymidine |

Inhibitory Effects on Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that 2-AP can inhibit TGF-β1-induced EMT in lung cancer cells. Specifically, it restores E-cadherin expression while suppressing markers associated with mesenchymal cells such as fibronectin and vimentin. This effect suggests that 2-AP may play a role in preventing metastasis in lung cancer .

Case Study: Pulmonary Fibrosis

In a mouse model of bleomycin-induced pulmonary fibrosis, treatment with 2-AP significantly reduced inflammation and fibrosis. Histological analysis revealed that 2-AP treatment led to decreased mortality rates and improved lung function by inhibiting TGF-β1 production .

Cytotoxicity and Selectivity

Studies indicate that 2-AP exhibits selective cytotoxicity; it shows low toxicity towards epithelial cells (e.g., A549 lung cancer cells) but can induce cell death in mesenchymal cells at low concentrations. This selective action highlights its potential for targeted therapies in cancer treatment .

Use as a Probe for Quadruplex Structures

In addition to its role in studying duplex DNA, 2-AP has been employed to investigate quadruplex structures, particularly those found in telomeric regions. The compound's fluorescence response provides insights into the dynamics and stability of these complex formations .

Mechanistic Insights from Fluorescence Decay Measurements

Time-resolved fluorescence measurements have been utilized to explore the structural dynamics of DNA containing 2-AP. These studies reveal how the decay parameters can provide deeper mechanistic insights into enzyme-DNA interactions and conformational changes during replication processes .

属性

IUPAC Name |

7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBWWFOAEOYUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196416 | |

| Record name | 2-Aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320694 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

452-06-2 | |

| Record name | 2-Aminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14B3U97FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。